molecular formula C86H76Si7 B14185078 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane CAS No. 851384-20-8

1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane

Cat. No.: B14185078
CAS No.: 851384-20-8
M. Wt: 1306.1 g/mol
InChI Key: FPVWVKFXEXSXSA-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to a heptasilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. The reaction often requires the use of catalysts such as platinum or palladium to facilitate the formation of the heptasilane backbone. The process may also involve the use of solvents like toluene or hexane to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.

    Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

    Oxidation: Silanol, siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Functionalized silane derivatives with various substituents.

Scientific Research Applications

1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with other aromatic systems, while the silane backbone can participate in silicon-based chemistry. These interactions can influence the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octaphenylheptasilane: Similar structure but with fewer phenyl groups.

    1,1,2,2,3,3,4,4,5,5,6,6-Dodecaphenylhexasilane: Similar structure with a hexasilane backbone.

    1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octamethylheptasilane: Similar backbone but with methyl groups instead of phenyl groups.

Uniqueness

1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced stability.

Properties

CAS No.

851384-20-8

Molecular Formula

C86H76Si7

Molecular Weight

1306.1 g/mol

IUPAC Name

bis[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C86H76Si7/c1-87(73-45-17-3-18-46-73,74-47-19-4-20-48-74)89(77-53-25-7-26-54-77,78-55-27-8-28-56-78)91(81-61-33-11-34-62-81,82-63-35-12-36-64-82)93(85-69-41-15-42-70-85,86-71-43-16-44-72-86)92(83-65-37-13-38-66-83,84-67-39-14-40-68-84)90(79-57-29-9-30-58-79,80-59-31-10-32-60-80)88(2,75-49-21-5-22-50-75)76-51-23-6-24-52-76/h3-72H,1-2H3

InChI Key

FPVWVKFXEXSXSA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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